Carpipramine dihydrochloride

Description

The exact mass of the compound Defekton is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

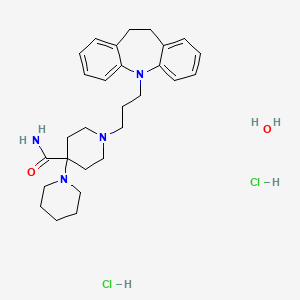

Structure

3D Structure of Parent

Properties

CAS No. |

60452-13-3 |

|---|---|

Molecular Formula |

C28H42Cl2N4O2 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2 |

InChI Key |

DQZZUZZSEFHBSL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Other CAS No. |

7075-03-8 |

Pictograms |

Irritant |

Synonyms |

Bay b 4343b carbadipimidine carpipramine carpipramine dihydrochloride carpipramine dihydrochloride anhydrous Defekton Prazinil PZ 1511 |

Origin of Product |

United States |

Historical Trajectories and Foundational Research of Carpipramine Dihydrochloride

Early Pre-Clinical Discovery and Pharmacological Characterization Research of Carpipramine (B1212915) Dihydrochloride (B599025)

Carpipramine, developed and synthesized by the French pharmaceutical company Rhône-Poulenc, emerged as a notable compound in psychiatric drug research. patsnap.com It is classified as a tricyclic antipsychotic, a category defined by a characteristic three-ring chemical structure. patsnap.com Early preclinical investigations sought to define its neuropharmacological profile, revealing it to be a compound with a multifaceted mechanism of action, interacting with a variety of neurotransmitter systems in the brain. patsnap.compatsnap.com

The primary mechanism identified in foundational research is its role as an antagonist at several key receptor sites. patsnap.compatsnap.com This broad-spectrum activity includes the blockade of dopamine (B1211576) D2 receptors, a hallmark of antipsychotic agents aimed at mitigating the overactivity of dopamine pathways. patsnap.compatsnap.com Furthermore, early characterization identified its significant affinity for and antagonism of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which contributes to its mood-stabilizing and anxiolytic properties. patsnap.com

In addition to its effects on dopamine and serotonin systems, Carpipramine was found to possess potent antihistaminic and anticholinergic properties through the blockade of H1 and muscarinic receptors, respectively. patsnap.com Its interaction with the adrenergic system, specifically as an antagonist of alpha-1 adrenergic receptors, was also identified as a component of its pharmacological profile. patsnap.com A 1982 study noted that while its successor, clocapramine (B1669190), exhibited more potent antidopaminergic activity, carpipramine retained some pharmacological characteristics similar to the antidepressant imipramine (B1671792), highlighting its unique mixed profile. nih.govkarger.com

The following table summarizes the available preclinical bioactivity data for Carpipramine, showcasing its binding affinity (Ki) for various receptors. The Ki value, or inhibition constant, indicates the concentration of a drug required to occupy 50% of the receptors; a lower Ki value signifies a higher binding affinity.

Interactive Table: Preclinical Receptor Binding Profile of Carpipramine

| Receptor Subtype | pKi Value probes-drugs.org | Calculated Ki (nM) | Receptor Family |

| Dopamine D3 | 7.68 | 20.9 | Dopamine |

| Dopamine D1 | 7.03 | 93.3 | Dopamine |

| Adrenergic α2A | 6.68 | 208.9 | Adrenergic |

| Adrenergic α1A | 4.86 | 13,803.8 | Adrenergic |

| Serotonin 1A | 5.55 | 2,818.4 | Serotonin |

| Muscarinic M2 | 5.36 | 4,365.2 | Cholinergic |

| Muscarinic M1 | 4.66 | 21,877.6 | Cholinergic |

Note: Data is derived from publicly available preclinical secondary pharmacology resources. The pKi values were converted to Ki (nM) for this table. Comprehensive binding data from the initial discovery phase is limited in contemporary literature.

Evolution of Research Methodologies in Early Investigations of Carpipramine Dihydrochloride

The initial investigation of this compound relied on the established preclinical research methodologies of its time. These foundational techniques were crucial for elucidating the compound's pharmacological and biochemical profile.

Alongside animal models, in vitro techniques were indispensable. Receptor binding assays, using radioligands, were the primary method for determining the affinity of Carpipramine for various neurotransmitter receptors. This allowed researchers to quantify its antagonist activity at dopamine, serotonin, and other receptors, thereby building its comprehensive binding profile. dovepress.com

The evolution of research methodologies is evident when comparing these classical approaches to modern techniques. While early research focused on behavioral and tissue-based assays, contemporary studies can now employ advanced computational methods. For instance, recent explorations of established drugs have utilized molecular dynamics simulations to investigate interactions at a molecular level, offering insights that were unattainable during Carpipramine's initial development.

Conceptual Frameworks Informing Initial Neuropharmacological Research on this compound

The conceptual framework guiding the initial research into this compound was rooted in the desire to develop a novel psychotropic agent that bridged existing therapeutic classes. nih.gov Structurally, the compound is related to both iminodibenzyl (B195756) class antipsychotics and tricyclic antidepressants like imipramine, which informed its unique development path. nih.govresearchgate.net

At the time, the dopamine hypothesis of schizophrenia was a dominant paradigm, positing that excessive dopamine activity was a primary cause of psychosis. Consequently, a key objective was to develop a compound with effective dopamine D2 receptor antagonism. patsnap.compatsnap.com However, researchers were also exploring the roles of other neurotransmitters, leading to a focus on compounds with broader receptor activity.

The development of Carpipramine was notably influenced by the French clinical concept of the "désinhibiteur" (disinhibitor). nih.govkarger.com This framework sought therapeutic agents that could alleviate psychotic symptoms without inducing the heavy sedation or "passivity" associated with earlier neuroleptics. The goal was a drug that could offer antipsychotic efficacy while also addressing negative symptoms or anergia. Carpipramine was investigated as a compound that partially exhibited an "imipramine-like" action, suggesting a potential to energize or disinhibit, thus representing a transition between two distinct therapeutic classes. nih.govkarger.com This conceptual pursuit of a mixed-action compound was a precursor to the development of later-generation antipsychotics that target both dopamine and serotonin systems. dovepress.com

Synthetic Methodologies and Chemical Derivatization Research of Carpipramine Dihydrochloride

Established Synthetic Pathways for Carpipramine (B1212915) Dihydrochloride (B599025)

The synthesis of Carpipramine involves a multi-step process, with convergent strategies being a common approach. A foundational method for creating the core tricyclic structure involves the nucleophilic alkylation of a dibenzazepine (B1670418) precursor. Specifically, 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) is reacted with a bifunctional alkylating agent like 1-bromo-3-chloropropane. This reaction, typically conducted in an anhydrous solvent such as toluene (B28343) and in the presence of a strong base, results in the formation of an N-alkylated intermediate, 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine.

Another key fragment in the synthesis is the piperidine (B6355638) moiety. An intermediate, [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride, is utilized in the synthesis of Carpipramine. as-1.co.jp A convergent synthesis approach joins these two major fragments. One described pathway involves reacting N-benzyl-4-piperidone with potassium cyanide and piperidine hydrochloride to produce an α-aminonitrile intermediate, which is a precursor to the substituted piperidine part of the final molecule. theswissbay.ch

The final step typically involves the condensation of the N-alkylated dibenzazepine intermediate with the piperidine-carboxamide fragment to yield the Carpipramine base. The base is then converted to the more stable and water-soluble dihydrochloride salt.

Exploration of Synthetic Route Modifications and Optimization in Carpipramine Dihydrochloride Production

The efficiency of Carpipramine synthesis is highly dependent on the optimization of reaction conditions. For the key alkylation step of the dibenzazepine nitrogen, several parameters are critical to maximize yield and minimize side-product formation. The choice of base, solvent, and temperature significantly influences the reaction outcome.

| Parameter | Optimal Range/Condition | Rationale and Impact on Yield |

| Base Strength | pKa > 35 (e.g., NaNH₂) | Ensures complete deprotonation of the azepine nitrogen, driving the reaction forward. |

| Temperature | 110–120°C (reflux) | Balances a favorable reaction rate with the prevention of thermal degradation and side reactions. |

| Solvent | Anhydrous Toluene | Prevents the hydrolysis of reactive intermediates and reagents, which would otherwise lower the yield. |

Research into Precursor Derivatization and Analog Synthesis of this compound

The synthesis of Carpipramine analogs and the derivatization of its precursors are crucial for exploring new therapeutic agents and understanding metabolic pathways. The intermediate 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine is a key precursor that can be used in the synthesis of other related compounds, such as the alcoholic metabolites of mosapramine (B1676756), another antipsychotic. This highlights how intermediates in a synthetic pathway can be versatile starting points for creating a library of related molecules.

The synthesis of deuterated analogs, such as Carpipramine-d10 dihydrochloride, is performed for use in metabolic studies or as internal standards in analytical methods. cymitquimica.com Furthermore, the concept of a prodrug, where a molecule is chemically modified to be converted into the active drug in the body, can be explored through derivatization. cymitquimica.com Patent literature also describes the synthesis of stable isotope-labeled analogs to facilitate comparative metabolic studies, which can help in tracing the fate of different parts of the molecule. google.com The synthesis of novel N-arylpiperazine derivatives, designed as analogs of structurally related drugs like cariprazine, demonstrates a common strategy where core scaffolds are modified to develop new compounds with potentially improved properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Preclinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. For Carpipramine, which has a complex structure with multiple points for modification, SAR studies provide invaluable insights for designing more potent and selective analogs. drugdesign.org These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically altered, and then evaluating their biological effects. drugdesign.orgmdpi.com

Elucidation of Pharmacophoric Requirements through Analog Research

A pharmacophore model defines the essential structural features of a molecule required for its biological activity. researchgate.net For the Carpipramine class of compounds, the pharmacophore can be understood by dissecting its structure into key components:

The Tricyclic Dibenzazepine System: This bulky, lipophilic group is crucial for anchoring the molecule into the receptor binding pocket. Modifications here, such as the introduction of substituents like chlorine in clocapramine (B1669190), can significantly alter the electronic and steric properties, thereby affecting receptor affinity and selectivity. wikipedia.org

The Propyl Linker: The length and flexibility of this alkyl chain connecting the tricyclic core to the piperidine ring are critical. Variations in chain length can affect the spatial orientation of the two main structural motifs, influencing how the molecule fits into the receptor.

The Bipiperidine Carboxamide Moiety: This polar part of the molecule is likely involved in key hydrogen bonding interactions with the receptor. drugdesign.org The carboxamide group and the nitrogen atoms of the piperidine rings are potential hydrogen bond donors and acceptors.

Research on analogs of related compounds, such as N-arylpiperazines, has shown that introducing conformational restrictions or different substituent groups can lead to compounds with distinct efficacy profiles. nih.gov This highlights the importance of the spatial arrangement and electronic nature of different parts of the molecule for its interaction with biological targets.

Impact of Structural Modifications on Preclinical Receptor Binding Profiles

Carpipramine and its analogs exert their effects by interacting with a range of neurotransmitter receptors, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A), and adrenergic receptors. wikipedia.orgpatsnap.compatsnap.com SAR studies focus on how specific structural changes modify the binding affinity of the analogs for these different receptors.

For example, Clocapramine, which is 3-chloro-carpipramine, shows a higher affinity for the 5-HT2A receptor compared to the D2 receptor, which contributes to its atypical antipsychotic profile with a lower propensity for certain side effects. wikipedia.org The introduction of a chlorine atom into the dibenzazepine ring system clearly modulates the receptor binding profile.

The following table summarizes the general receptor binding profile for Carpipramine and the expected impact of structural modifications based on related compounds.

| Receptor Target | Role in Activity | Potential Impact of Structural Modification |

| Dopamine D₂ | Antipsychotic effects patsnap.com | Modifications to the tricyclic system or the piperidine moiety can alter antagonist potency. nih.gov |

| Serotonin 5-HT₂A | Atypical antipsychotic properties, anxiolytic effects patsnap.compatsnap.com | Substitution on the dibenzazepine ring (e.g., chloro group) can increase affinity for this receptor relative to D₂. wikipedia.org |

| Histamine (B1213489) H₁ | Sedative properties patsnap.com | Changes to the overall structure can influence affinity, thus modulating sedative effects. |

| α₁-Adrenergic | Potential effects on blood pressure and anxiety patsnap.com | Alterations to the molecule can impact binding to this receptor. |

Elucidation of Pharmacological Mechanisms of Carpipramine Dihydrochloride in Preclinical Models

Research on Neurotransmitter System Modulation by Carpipramine (B1212915) Dihydrochloride (B599025)

Preclinical research has demonstrated that carpipramine influences several key neurotransmitter systems involved in the regulation of mood, cognition, and behavior.

While carpipramine's primary mechanism is not the inhibition of monoamine transporters, its structural relative, clomipramine, is a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgdrugbank.com However, carpipramine's own activity at these transporters is less pronounced. Instead, its effects are more attributable to its actions at various neurotransmitter receptors. patsnap.compatsnap.com The modulation of monoamine levels by carpipramine is therefore considered to be an indirect consequence of its receptor binding profile rather than a direct inhibition of reuptake transporters like the serotonin transporter (SERT) or norepinephrine transporter (NET). wikipedia.orgnih.govfrontiersin.org

Carpipramine demonstrates a significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, where it acts as an antagonist. patsnap.compatsnap.com By blocking these receptors, carpipramine can influence serotonin levels, which is crucial for mood stabilization. patsnap.com This antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects. patsnap.comdovepress.com Furthermore, some research indicates that carpipramine also possesses a moderate affinity for the 5-HT1A receptor, where it may act as a partial agonist. dovepress.comnih.govnih.gov This action could also contribute to its anxiolytic and antidepressant properties. patsnap.com In preclinical studies, both carpipramine and its major active metabolite, didesmethyl-cariprazine (DDCAR), have been shown to reduce cortical serotonin turnover. dovepress.comnih.gov

Carpipramine's interaction with the noradrenergic system is primarily through its blockade of alpha-1 adrenergic receptors. patsnap.com This antagonism can lead to vasodilation and a subsequent decrease in blood pressure, which may contribute to its anxiolytic and sedative effects. patsnap.com The noradrenergic system is known to be involved in the body's stress response, alertness, and regulation of blood pressure. mdpi.comamericanaddictioncenters.org By modulating noradrenergic neurotransmission, carpipramine can influence these physiological and psychological processes.

A primary mechanism of action for carpipramine is its antagonism of dopamine (B1211576) receptors, specifically the D2 subtype. patsnap.compatsnap.com This blockade of D2 receptors in dopaminergic pathways, such as the mesolimbic pathway, is a cornerstone of the therapeutic action of many antipsychotic drugs, helping to alleviate the positive symptoms of schizophrenia like hallucinations and delusions. patsnap.comdovepress.com In preclinical models, carpipramine and its active metabolite, DDCAR, have been shown to increase dopamine turnover in the striatum. dovepress.comnih.gov Furthermore, electrophysiological studies in rats have demonstrated that both carpipramine and DDCAR can dose-dependently, albeit partially, suppress the spontaneous activity of midbrain dopaminergic neurons. dovepress.comnih.gov This modulation of dopaminergic neuron firing is a key indicator of its antipsychotic potential. The intricate interplay between the dopamine and other neurotransmitter systems, such as the cholinergic system, is a critical area of research in understanding the full scope of carpipramine's effects. nih.govnih.gov

Receptor Binding and Affinity Research of Carpipramine Dihydrochloride

The therapeutic effects and side effect profile of carpipramine are closely linked to its binding affinities for a range of neurotransmitter receptors.

Carpipramine exhibits a strong affinity for dopamine D2 and D3 receptors, acting as a partial agonist with a preference for the D3 receptor. dovepress.comnih.govnih.gov This D3-preferring profile is a distinguishing feature of the drug. dovepress.comnih.gov The D2 and D3 receptors are primary targets for antipsychotic medications. frontiersin.org

In vitro binding assays have quantified the affinity of carpipramine for these receptors. For instance, studies have reported Ki values of approximately 0.49 nM for D2 receptors and 0.085 nM for D3 receptors, highlighting its higher affinity for the D3 subtype. nih.govselleck.co.jp This preferential binding to D3 receptors, which are highly expressed in brain regions associated with motivation and reward, is thought to be beneficial for treating the negative and cognitive symptoms of schizophrenia. nih.gov

The interaction of carpipramine with the D1 receptor subtype is significantly lower. selleck.co.jp The differential affinity for D2-like (D2, D3, D4) versus D1-like (D1, D5) receptors is a key aspect of its pharmacological profile. frontiersin.org Preclinical studies using positron emission tomography (PET) in monkeys have confirmed that carpipramine preferentially binds to dopamine D2/D3 receptors over other receptors like the serotonin 5-HT1A receptor in the brain. nih.gov

Below is a table summarizing the binding affinities (Ki values) of Carpipramine for various dopamine receptor subtypes from preclinical research.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 0.49 nih.govselleck.co.jp |

| Dopamine D3 | 0.085 nih.govselleck.co.jp |

| Dopamine D1 | 6600 (Pimozide example for context) selleck.co.jp |

Note: A lower Ki value indicates a higher binding affinity.

Serotonin Receptor Subtype Affinities and Functional Modulation (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

This compound exhibits a complex interaction profile with various serotonin (5-HT) receptor subtypes, which is a key aspect of its pharmacological action. The modulation of serotonergic systems is a well-established mechanism for many psychoactive compounds, influencing mood, cognition, and behavior. oatext.com

Research indicates that carpipramine possesses an affinity for multiple serotonin receptors. It is suggested to have a weak antagonistic effect on 5-HT2A, 5-HT2B, and 5-HT2C receptors. termedia.pl Additionally, it is proposed to be a weak partial agonist at the 5-HT1A receptor. termedia.pl The agonistic activity at 5-HT1A receptors, combined with antagonism at D2 receptors, is a characteristic shared by several "third-generation" antipsychotic medications. termedia.pl The interaction with both 5-HT1A and 5-HT2A receptors, in particular, may synergistically contribute to its effects on defensive behaviors, as suggested by studies on other compounds with similar receptor profiles. nih.gov

The functional consequences of these binding affinities are significant. Antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy and reduced extrapyramidal side effects. oatext.comresearchgate.net The partial agonism at 5-HT1A autoreceptors can modulate serotonin release, while postsynaptic 5-HT1A receptor activation is linked to anxiolytic and antidepressant effects. oatext.comnih.gov The antagonism of 5-HT2C receptors may also play a role in the modulation of dopamine and norepinephrine release in brain regions like the prefrontal cortex. termedia.pl

Interactive Data Table: Carpipramine Affinities at Serotonin Receptors

| Receptor Subtype | Reported Activity |

|---|---|

| 5-HT1A | Weak Partial Agonist termedia.pl |

| 5-HT2A | Weak Antagonist termedia.pl |

| 5-HT2B | Weak Antagonist termedia.pl |

| 5-HT2C | Weak Antagonist termedia.pl |

Histamine (B1213489) Receptor Binding and Antagonistic Activity (H1)

This compound demonstrates notable antagonistic activity at histamine H1 receptors. termedia.pl This is a common characteristic among many tricyclic antidepressant and antipsychotic drugs. The blockade of H1 receptors is responsible for the sedative effects often observed with these medications. wikipedia.org

H1 receptors are G-protein-coupled receptors (GPCRs) that, when activated by histamine, are involved in allergic responses and wakefulness. wikipedia.orgnih.gov Antagonists of the H1 receptor, often referred to as antihistamines, function as inverse agonists, stabilizing the inactive state of the receptor. wikipedia.orgnih.gov This action blocks the effects of histamine, such as vasodilation and increased capillary permeability. wikipedia.org

The clinical relevance of H1 antagonism extends beyond sedation and includes the management of allergic conditions. wikipedia.orgdrugbank.com In the context of psychopharmacology, the sedative properties resulting from H1 blockade can be a clinically relevant aspect of a drug's profile. Preclinical studies have confirmed that various H1 antagonists are highly selective for the H1 receptor with little to no affinity for other receptor types like serotonin, bradykinin, or muscarinic receptors. europeanreview.org

Interactive Data Table: Carpipramine's Histamine Receptor Activity

| Receptor Subtype | Reported Activity |

|---|---|

| H1 | Antagonist termedia.pl / Inverse Agonist wikipedia.orgnih.gov |

Adrenergic Receptor Interactions (Alpha-1, Alpha-2)

Carpipramine's pharmacological profile includes interactions with adrenergic receptors, specifically the alpha-1 and alpha-2 subtypes. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine (B1671497) and norepinephrine. nih.gov

Preclinical data suggest that carpipramine has a high affinity for and acts as an antagonist at alpha-1 adrenergic receptors. researchgate.net Alpha-1 receptor antagonism is a known mechanism that can lead to vasodilation. nih.govmdpi.com This effect is a common feature of several antidepressant and antipsychotic medications and can contribute to side effects such as orthostatic hypotension. guidetopharmacology.org

Interactive Data Table: Carpipramine's Adrenergic Receptor Interactions

| Receptor Subtype | Reported Activity |

|---|---|

| Alpha-1 | Antagonist researchgate.net |

| Alpha-2 | Interaction noted, specific activity less defined in available literature |

Muscarinic Cholinergic Receptor Interactions

This compound also interacts with the muscarinic cholinergic system. termedia.pl Muscarinic receptors are G protein-coupled receptors that respond to the neurotransmitter acetylcholine (B1216132) and are involved in a wide range of physiological functions in both the central and peripheral nervous systems. mdpi.commedbullets.com

The interaction of carpipramine with muscarinic receptors is characterized as antagonistic, contributing to anticholinergic effects. termedia.pl There are five subtypes of muscarinic receptors (M1-M5), and different drugs can have varying affinities for these subtypes. frontiersin.orgnih.gov Antagonism at these receptors, particularly M1, can interfere with parasympathetic nervous system activity. mdpi.comnih.gov Many antipsychotic and antidepressant medications exhibit some degree of muscarinic receptor blockade. nih.gov

Interactive Data Table: Carpipramine's Muscarinic Receptor Interaction

| Receptor Family | Reported Activity |

|---|---|

| Muscarinic Cholinergic | Antagonist termedia.pl |

Intracellular Signaling Pathway Investigations Perturbed by this compound

Research on G-Protein Coupled Receptor Downstream Signaling

The pharmacological effects of this compound are initiated by its binding to various G-protein coupled receptors (GPCRs). wikipedia.org GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of modern drugs. wikipedia.orgmdpi.com Upon ligand binding, GPCRs undergo a conformational change that allows them to act as guanine (B1146940) nucleotide exchange factors, activating associated G-proteins. wikipedia.orgnih.gov

The activated G-protein, in turn, initiates a cascade of intracellular signaling events. nih.gov G-proteins are heterotrimeric, consisting of α, β, and γ subunits. nih.gov Activation leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins. wikipedia.orgnih.gov

The specific downstream pathways activated depend on the type of Gα subunit involved (e.g., Gαs, Gαi/o, Gαq/11). mdpi.commdpi.com For instance, Gαs typically stimulates adenylyl cyclase, while Gαq/11 activates phospholipase C. nih.govmdpi.com Carpipramine's interaction with multiple GPCRs, such as serotonin, histamine, and adrenergic receptors, suggests that it perturbs a complex array of these downstream signaling cascades. termedia.pl The concept of "biased agonism" further complicates this, as a ligand can preferentially activate certain downstream pathways over others at the same receptor. biomolther.org

Second Messenger System Modulation Studies (e.g., cAMP, IP3 production)

The binding of this compound to its target GPCRs ultimately leads to the modulation of second messenger systems. Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. wordpress.com Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). slideheaven.com

The production of these second messengers is directly linked to the type of G-protein activated. For example, the activation of Gαs-coupled receptors leads to the stimulation of adenylyl cyclase and an increase in cAMP production. mdpi.com Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov Research on other psychoactive compounds has shown that antagonism of 5-HT1A receptors can prevent the inhibition of forskolin-stimulated adenylate cyclase activity, which is a measure of the cAMP pathway. nih.gov

Neurotrophic Factor Pathway Research in Response to this compound (e.g., BDNF)

Neurotrophic factors are a family of proteins crucial for the survival, development, and function of neurons. researchprotocols.orgmdpi.com Key members of this family include brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), neurotrophin-3 (NT-3), and glial cell-derived neurotrophic factor (GDNF). researchprotocols.orgisciii.es Research into these pathways, particularly involving BDNF, is significant in understanding the mechanisms of psychotropic drugs. mdpi.comnih.gov BDNF is known to play a critical role in neuroplasticity, the process by which the brain adapts and reorganizes itself, which is implicated in the pathophysiology of depression. nih.govbohrium.com Studies have shown that some antidepressant treatments can increase BDNF levels, suggesting a potential therapeutic mechanism. nih.govfrontiersin.org

Preclinical and clinical research has investigated the relationship between various antidepressant medications and BDNF levels, with many studies reporting an increase in BDNF concentration following treatment. mdpi.comfrontiersin.org For instance, rapid-acting antidepressants like ketamine are thought to exert their effects partly through mechanisms involving BDNF. nih.gov However, a review of the existing scientific literature does not yield specific preclinical studies focused on the direct effects of this compound on BDNF or other neurotrophic factor pathways. While there is broad interest in the neurotrophic properties of antipsychotic and antidepressant drugs, specific data correlating carpipramine administration with changes in neurotrophic factor expression or signaling in preclinical models is not prominently available. medscape.comnih.gov

Enzymatic Interactions and Inhibition Research

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. nih.gov There are two primary isoenzymes, MAO-A and MAO-B, which are distributed throughout the body, including the brain, liver, and gut. nih.gov Inhibitors of these enzymes, known as MAOIs, were among the first effective antidepressants developed. nih.gov By blocking the action of MAO, these drugs increase the levels of key neurotransmitters in the brain. scirp.org MAOIs can be classified as reversible or irreversible, and as selective for either MAO-A or MAO-B, or non-selective. nih.govscirp.org

Despite the established role of MAO inhibition in antidepressant pharmacology, there is no direct evidence from preclinical studies to suggest that this compound functions as a monoamine oxidase inhibitor. ncats.ioncats.io Literature detailing the profiles of various MAOIs does not typically include carpipramine in this class of drugs. nih.govnih.gov

The cytochrome P450 (CYP450) family of enzymes is the most important system involved in the phase I metabolism of the majority of pharmaceutical drugs. uv.esmdpi.com These enzymes, located primarily in the liver, are responsible for oxidizing a wide array of xenobiotics. uv.es Understanding a compound's interaction with CYP450 enzymes is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs). criver.combioivt.com In vitro studies using human liver microsomes or recombinant CYP enzymes are standard in preclinical development to determine if a drug is a substrate, inhibitor, or inducer of specific CYP isoforms. bioivt.comevotec.com

Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to its accumulation and potential toxicity. medicineslearningportal.org Conversely, induction can accelerate metabolism, potentially reducing a drug's efficacy. criver.commedicineslearningportal.org The major human CYP enzymes responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. criver.com

Table 1: Major Cytochrome P450 Isoforms and Their Role in Drug Metabolism

| Isoform | General Function & Significance in Drug Metabolism |

| CYP1A2 | Metabolizes approximately 9% of drugs. Its activity can be induced by smoking tobacco. criver.com |

| CYP2C9 | Metabolizes approximately 17% of drugs, including many nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin. criver.com |

| CYP2C19 | Responsible for the metabolism of about 10% of drugs, including proton pump inhibitors and clopidogrel. criver.com |

| CYP2D6 | Metabolizes around 15% of drugs, including many antidepressants, antipsychotics, and beta-blockers. Exhibits significant genetic polymorphism. criver.com |

| CYP3A4/5 | The most abundant isoform, responsible for metabolizing approximately 37% of drugs on the market. criver.com |

Beyond the cytochrome P450 system, other enzymes can play a role in drug metabolism. These include enzymes responsible for phase II conjugation reactions, such as UDP-glucuronosyltransferases (UGTs), which make compounds more water-soluble for excretion. mdpi.com Other oxidative enzymes like aldehyde oxidase, dehydrogenases, and xanthine (B1682287) oxidoreductase can also contribute to a drug's metabolic clearance. criver.com Preclinical studies sometimes investigate a drug's interaction with these pathways to build a complete metabolic profile. However, specific research detailing the interaction of this compound with these other relevant enzyme systems is not found in the available scientific literature.

Preclinical Pharmacodynamic Research and Efficacy Models for Carpipramine Dihydrochloride

Behavioral Neuroscience Research in Animal Models

Animal models are fundamental in neuropsychopharmacology for predicting the therapeutic potential of new compounds. For Carpipramine (B1212915), these models have been crucial for understanding its complex behavioral effects, which include anxiolytic, antidepressant, and antipsychotic-like properties.

The anxiolytic potential of pharmaceutical compounds is frequently investigated using conflict tests in rodents, which rely on the natural aversion of the animals to open, brightly lit, or elevated spaces. The elevated plus-maze (EPM) is a standard paradigm for this purpose. This apparatus consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. While specific data on Carpipramine's performance in the EPM is not extensively detailed in publicly available literature, its known antagonism of serotonin (B10506) 5-HT2 and histamine (B1213489) H1 receptors suggests a potential for anxiolytic and sedative effects that would be detectable in such models patsnap.com.

The antipsychotic effects of compounds are often predicted in animal models by their ability to antagonize the behavioral effects of dopamine (B1211576) agonists like apomorphine or amphetamine researchgate.net. These effects can include stereotyped behaviors (e.g., repetitive, functionless movements) and hyperlocomotion. Another key model is the conditioned avoidance response, where antipsychotics selectively inhibit the avoidance of an aversive stimulus without impairing the escape response.

Preclinical research indicates that Carpipramine acts as a potent dopamine antagonist nih.gov. Studies have shown that it accelerates the accumulation of dopamine metabolites in key brain regions, which is a hallmark of dopamine receptor blockade nih.gov. While Carpipramine did not antagonize apomorphine-induced inhibition of dopamine synthesis in one study, its high affinity for dopamine receptors confirms its neuroleptic potential nih.gov. Furthermore, its ability to induce catalepsy, a state of motor immobility, is another indicator of central dopamine D2 receptor blockade, a characteristic feature of antipsychotic drugs nih.govscielo.br.

Cognitive deficits are a core feature of schizophrenia. Preclinical models used to assess procognitive effects of antipsychotics include tests of recognition memory, such as the novel object recognition (NOR) test, and spatial working memory, like the Y-maze or T-maze spontaneous alternation tasks. In the NOR test, a rodent's natural preference for exploring a novel object over a familiar one is measured. The Y-maze assesses spatial memory by scoring the tendency of rodents to alternate entries into the different arms of the maze. The antipsychotic properties of Carpipramine, particularly its action on the dopamine D2 receptor, suggest a potential influence on cognitive processes, as dopaminergic pathways are critically involved in learning and memory patsnap.comnih.gov.

The regulation of sleep and wakefulness can be studied in animal models using electroencephalography (EEG) to monitor brain wave patterns characteristic of different sleep stages (e.g., REM and non-REM sleep) nih.govtranspharmation.com. Many antipsychotic and antidepressant drugs influence sleep architecture. Carpipramine's known hypnotic properties are likely attributable to its strong antagonist activity at histamine H1 receptors, a mechanism shared by many sedative medications patsnap.comwikipedia.orgnih.gov. Preclinical pharmaco-EEG studies would be the standard approach to characterize these effects, quantifying changes in sleep latency, duration of sleep stages, and EEG power spectra following drug administration nih.govnih.gov.

Neurochemical Profiling in Experimental Animal Brain Regions

The therapeutic actions of Carpipramine are rooted in its interactions with multiple neurotransmitter systems. In vitro receptor binding assays and in vivo neurochemical studies have been instrumental in defining its pharmacological profile.

Research has demonstrated that Carpipramine has a high affinity for dopamine D2 receptors as well as for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors in the rat brain nih.gov. In vivo studies in rats showed that Carpipramine administration leads to an increased turnover of dopamine, evidenced by the accelerated accumulation of its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and nucleus accumbens. Similarly, it was found to increase the accumulation of the norepinephrine (B1679862) metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) in the mouse brain, indicating an interaction with the noradrenergic system nih.gov.

| Metabolite | Effect | Brain Region(s) | Animal Model |

|---|---|---|---|

| Homovanillic acid (HVA) | Accelerated Accumulation | Striatum, Nucleus Accumbens | Rat |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Accelerated Accumulation | Striatum, Nucleus Accumbens | Rat |

| 3-methoxy-4-hydroxyphenylglycol (MHPG) | Accelerated Accumulation | Whole Brain | Mouse |

| Receptor Target | Binding Affinity | Brain Region | Radioligand Used |

|---|---|---|---|

| Dopamine (DA) Receptors | High | Striatum | [3H]haloperidol / [3H]ADTN |

| Alpha-1 (α1) Adrenoceptors | High | Cerebral Cortex | [3H]WB 4101 |

| Alpha-2 (α2) Adrenoceptors | High | Cerebral Cortex | [3H]clonidine |

Electrophysiological Investigations of Carpipramine Dihydrochloride (B599025)

Electrophysiology studies measure the electrical properties of biological cells and tissues, providing direct insight into how a drug affects neuronal function, from the firing of single neurons to the synchronized activity of entire brain regions.

The study of how psychoactive compounds alter the firing rates and patterns of individual neurons is fundamental to understanding their mechanism of action. However, specific preclinical electrophysiological studies detailing the effects of Carpipramine dihydrochloride on the firing rates and patterns of specific neuronal populations, such as those in the prefrontal cortex or ventral tegmental area, were not identified in a comprehensive review of the scientific literature.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a key neural correlate of learning and memory. Many neuropsychiatric drugs modulate synaptic plasticity. A review of existing research did not yield specific studies investigating the direct effects of this compound on mechanisms of synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), in relevant brain circuits.

Preclinical Pharmacokinetic and Metabolic Research of Carpipramine Dihydrochloride

Absorption and Distribution Studies in Animal Models

The movement of carpipramine (B1212915) from the site of administration to various parts of the body has been investigated in several animal species. These studies are critical for interpreting the relationship between its pharmacokinetic properties and pharmacological effects.

Blood-Brain Barrier Penetration Research

For a psychotropic drug like carpipramine to exert its effects, it must cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). psychiatrictimes.com Research indicates that carpipramine effectively penetrates the CNS. Studies on its mechanism of action in the brains of rats have shown that it interacts with dopamine (B1211576) (DA) receptors in the striatum and nucleus accumbens. nih.gov This interaction within the brain parenchyma serves as indirect evidence of its ability to cross the BBB. The physicochemical properties of carpipramine, including its lipophilicity, are characteristic of molecules capable of traversing this barrier. While direct quantitative studies detailing the brain-to-plasma concentration ratio for carpipramine are not extensively documented, its established central activity confirms its penetration into the brain. nih.gov

Tissue Distribution Profiling in Research Animals

Following absorption, a drug distributes into various tissues and organs at different rates and to different extents. Preclinical studies on other psychotropic compounds demonstrate that these agents often distribute widely throughout the body. For instance, research in rats has shown that some compounds distribute extensively into tissues such as the gastric organs, intestine, liver, spleen, lung, and kidney, with markedly lower concentrations observed in the brain. mdpi.comfrontiersin.orgmdpi.com In one study, the highest concentrations of a compound were found in the lung, followed by the prostate, womb, ovary, bladder, and testis, with brain concentrations being significantly lower, indicating extensive tissue distribution but limited BBB passage for that specific agent. mdpi.com Although specific comprehensive tissue distribution data for carpipramine are limited in publicly available literature, its iminodibenzyl (B195756) structure suggests it would likely exhibit widespread distribution into various tissues, a common characteristic for lipophilic drugs.

Role of Efflux Transporters in Brain Exposure in Preclinical Models

The concentration of a drug in the brain is not only governed by its ability to penetrate the BBB but also by the action of active efflux transporters located on the endothelial cells of the brain capillaries. psychiatrictimes.com These transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), and members of the Multidrug Resistance-Associated Protein (MRP) family, actively pump xenobiotics out of the brain and back into the bloodstream, thereby limiting their CNS exposure. mdpi.com

These ATP-binding cassette (ABC) transporters are a key defense mechanism for the brain. nih.gov Many psychotropic drugs are known substrates for these transporters. frontiersin.org While direct experimental studies specifically identifying carpipramine as a substrate for P-gp, BCRP, or other efflux transporters are not detailed in available research, it is plausible that its brain concentrations are modulated by these systems. Given its chemical class, carpipramine may be subject to active efflux, which could influence its therapeutic efficacy and CNS-related side effect profile. Further preclinical research using models that lack these transporters (e.g., knockout mice) would be necessary to definitively characterize the role of efflux systems in carpipramine's brain exposure.

Metabolism Research in Preclinical Systems

The biotransformation of carpipramine into various metabolites is a crucial aspect of its pharmacokinetics, influencing its duration of action and elimination from the body.

Identification and Characterization of Major Metabolites in vitro and in vivo (Animal Models)

Research into the metabolism of carpipramine has been conducted in several animal species, including rats, rabbits, and dogs. nih.gov These studies have revealed that the drug undergoes extensive biotransformation. Following oral administration, a large number of metabolites are formed, with between 20 and 25 distinct metabolic products detected by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov Of these, 16 metabolites were successfully isolated and their structures identified. nih.gov

The metabolic transformations observed in animal models are diverse and occur on different parts of the carpipramine molecule. The primary metabolic processes include hydroxylation, cyclization, and dehydrogenation. nih.gov Many of the resulting metabolites are also found as conjugated products, particularly in the urine. nih.gov

| Metabolic Reaction | Location on Molecule | Description |

|---|---|---|

| Hydroxylation | Iminodibenzyl Ring | Addition of a hydroxyl (-OH) group to the aromatic ring system, forming phenolic or alcoholic metabolites without altering the side chain. |

| Hydroxylation | Terminal Piperidine (B6355638) Ring | Addition of a hydroxyl (-OH) group to the piperidine moiety of the side chain, specifically forming a 2-piperidinol group. |

| Cyclization and Dehydrogenation | Side Chain (2-piperidinol group) | The hydroxylated piperidine group undergoes further transformation involving ring formation and subsequent removal of hydrogen atoms. |

| Conjugation | Metabolites | Metabolites, particularly hydroxylated ones, are conjugated with molecules like glucuronic acid to increase water solubility for excretion. |

Research on Metabolic Pathways and Enzyme Systems Involved (e.g., CYP450 in research models)

The biotransformation of carpipramine proceeds via three primary metabolic pathways in preclinical animal models. nih.gov These pathways are:

Hydroxylation of the core iminodibenzyl ring system.

Hydroxylation of the terminal piperidine ring on the side chain.

Cyclization and dehydrogenation of the piperidinol group formed in the second pathway.

The enzyme systems responsible for these metabolic reactions are predominantly from the Cytochrome P450 (CYP450) superfamily of monooxygenases, which are central to the metabolism of a vast number of drugs. mdpi.commdpi.com While specific studies pinpointing the exact CYP450 isoforms that metabolize carpipramine are scarce, inferences can be drawn from research on structurally similar tricyclic compounds, such as imipramine (B1671792) and clomipramine. The metabolism of these related drugs is known to be catalyzed by several CYP isoforms. winona.edu

| CYP450 Isoform | Metabolic Reaction Catalyzed (on related compounds) | Reference |

|---|---|---|

| CYP1A2 | N-demethylation | winona.edu |

| CYP2C19 | N-demethylation | winona.edu |

| CYP3A4 | N-demethylation | winona.edu |

| CYP2D6 | Aromatic hydroxylation | winona.edu |

Based on these data, it is highly probable that the metabolism of carpipramine is also mediated by a combination of these CYP450 enzymes. The hydroxylation reactions observed for carpipramine are characteristic of CYP2D6 activity, while other transformations may be carried out by CYP1A2, CYP2C19, and CYP3A4. winona.edu In vitro studies using human liver microsomes or recombinant CYP enzymes would be required to confirm the specific contributions of each isoform to carpipramine's metabolic profile.

Excretion Pathways Research in Animal Models

Research into the excretion pathways of Carpipramine dihydrochloride (B599025) in preclinical animal models has been crucial for understanding its elimination from the body. Studies involving radiolabeled compounds have enabled the tracking of the drug and its metabolites, providing insights into the primary routes of excretion.

Following oral administration, Carpipramine and its various metabolites are eliminated from the body through two primary pathways: renal excretion via urine and fecal excretion. nih.gov This has been consistently observed across different animal species used in preclinical trials, including rats, rabbits, and dogs. nih.gov

Further analysis within these studies has shown that the excreted products consist of both the unchanged parent drug and a number of metabolites. The metabolic transformations of Carpipramine are extensive, leading to a variety of modified compounds that are then eliminated.

Comparative Preclinical Pharmacological Research on Carpipramine Dihydrochloride

Comparison of Carpipramine (B1212915) Dihydrochloride (B599025) with Other Neuropharmacological Agents in Experimental Models

Carpipramine is classified as a tricyclic, atypical antipsychotic and is structurally related to both tricyclic antidepressants like imipramine (B1671792) and butyrophenones such as haloperidol (B65202). nih.gov Its primary mechanism of action involves the antagonism of several key neurotransmitter receptors in the brain. patsnap.comnih.gov

Carpipramine's therapeutic effects are primarily derived from its antagonist activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and histamine (B1213489) H1 receptors. patsnap.comnih.gov The blockade of D2 receptors is a common feature of antipsychotic drugs and is linked to the amelioration of positive symptoms of schizophrenia. patsnap.comwikipedia.org Its antagonism of 5-HT2 receptors contributes to its atypical antipsychotic profile and anxiolytic properties, while its interaction with H1 receptors is responsible for its sedative effects. patsnap.com

| Compound | Classification | Primary Receptor Profile | D2/5-HT2 Receptor Occupancy Ratio (Rat Brain) |

|---|---|---|---|

| Carpipramine | Atypical Antipsychotic (SGA) | D2, 5-HT2, H1 Antagonist patsnap.comnih.gov | Not specified, but exhibits D2/5-HT2 antagonist effect nih.gov |

| Haloperidol | Typical Antipsychotic (FGA) | Potent D2 Antagonist wikipedia.org | Lower than most SGAs |

| Chlorpromazine (B137089) | Typical Antipsychotic (FGA) | D2, H1, M1, α1 Antagonist | 4.6 nih.gov |

| Clozapine (B1669256) | Atypical Antipsychotic (SGA) | D4, 5-HT2A, H1, M1, α1 Antagonist; weak D2 antagonist wikipedia.org | 49 nih.gov |

| Mosapramine (B1676756) | Atypical Antipsychotic (SGA) | Potent D2, D3, D4 Antagonist; Moderate 5-HT2 Antagonist ebi.ac.uk | 7.4 nih.gov |

| Clocapramine (B1669190) | Atypical Antipsychotic (SGA) | D2/5-HT2 Antagonist nih.gov | 3 nih.gov |

| Zotepine (B48254) | Atypical Antipsychotic (SGA) | D2/5-HT2 Antagonist | 4.3 nih.gov |

Preclinical behavioral models are essential for characterizing the activity of antipsychotic drugs and differentiating between typical and atypical profiles. cpn.or.kr For instance, the inhibition of conditioned avoidance response is a classic test for antipsychotic activity. cpn.or.kr Other models, such as those using NMDA antagonists (e.g., PCP) to induce hyperactivity or social interaction deficits, are used to model specific symptom domains of schizophrenia. psu.edu

A comparison of drug effects in the latent inhibition (LI) test and the forced swim test (FST) can effectively distinguish between typical and atypical antipsychotics. psu.edu In these models, the typical antipsychotic haloperidol potentiates LI but increases immobility time in the FST. In contrast, atypical antipsychotics like clozapine and olanzapine (B1677200) also potentiate LI but decrease immobility time in the FST, a profile shared with antidepressants. psu.edu

| Preclinical Model | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Clozapine, Olanzapine) | Carpipramine (Inferred Profile) |

|---|---|---|---|

| Conditioned Avoidance Response | Inhibits | Inhibits | Expected to inhibit |

| Catalepsy Induction | High | Low | Reported to have exceptional tolerance with rare extrapyramidal side effects, suggesting low catalepsy induction nih.gov |

| Forced Swim Test (Immobility) | Increases psu.edu | Decreases psu.edu | Expected to decrease, given its psychoanaleptic and desinhibitory properties nih.gov |

| PCP-Induced Hyperactivity | Attenuates psu.edu | Attenuates psu.edu | Expected to attenuate |

The neurochemical effects of antipsychotics show clear distinctions between typical and atypical classes. Typical antipsychotics like haloperidol produce a significant increase in dopamine levels, particularly in the corpus striatum. cpn.or.kr This action is linked to their high propensity for causing extrapyramidal symptoms (EPS). In contrast, most atypical antipsychotics preferentially increase extracellular dopamine levels in the prefrontal cortex, a mechanism thought to underlie their efficacy against negative and cognitive symptoms, while having less effect on the striatum. cpn.or.kr

Another comparative measure is the induction of the protein Fos, a marker of neuronal activation. Haloperidol acutely increases Fos-immunoreactivity in the striatum and nucleus accumbens, whereas atypical agents like clozapine increase it in the nucleus accumbens and prefrontal cortex, but not the striatum. cpn.or.kr This anatomical difference in neuronal activation aligns with the varied clinical profiles regarding antipsychotic efficacy and motor side effects. cpn.or.kr

Given that carpipramine is reported to have excellent tolerance with a very low incidence of EPS, its neurochemical profile likely aligns more closely with that of atypical antipsychotics. nih.gov It would be expected to cause a more selective increase of dopamine in the prefrontal cortex compared to the striatum, thereby avoiding the striatal dopamine receptor upregulation often seen with chronic FGA administration. nih.govcpn.or.kr

Synergistic and Antagonistic Interaction Research with Other Compounds in Preclinical Settings

The study of drug interactions, whether synergistic (effect is greater than the sum of individual effects) or antagonistic (effect is less than the sum), is a critical component of preclinical research. biorxiv.org These interactions are often assessed using methods like isobolographic analysis to determine if a combination is synergistic, additive, or antagonistic. nih.gov

In the context of carpipramine, its known sedative properties, mediated by H1 receptor antagonism, predict pharmacodynamic interactions with other central nervous system (CNS) depressants. patsnap.com Preclinical principles suggest that co-administration of carpipramine with substances like benzodiazepines, opioids, or alcohol would likely result in additive or synergistic sedative effects. patsnap.com

Furthermore, pharmacokinetic interactions can influence the effects of carpipramine. Its metabolism is affected by the cytochrome P450 enzyme system, particularly CYP2D6. patsnap.com In preclinical models, combining carpipramine with known inhibitors of CYP2D6 (such as the SSRIs fluoxetine (B1211875) and paroxetine) would be expected to increase its plasma concentration. Conversely, co-administration with CYP2D6 inducers (like certain anticonvulsants) would likely decrease its plasma concentration, potentially altering its efficacy and side-effect profile. patsnap.com While these are metabolic interactions, they are a key consideration in preclinical combination studies.

Advanced Methodologies and Analytical Techniques in Carpipramine Dihydrochloride Research

In Vitro Receptor Autoradiography and Radioligand Binding Assays

In vitro receptor autoradiography and radioligand binding assays are fundamental techniques used to characterize the interaction of carpipramine (B1212915) with various neurotransmitter receptors. nih.govoncodesign-services.com These methods allow for the determination of binding affinities and receptor distribution, providing insights into the drug's mechanism of action. nih.gov

Radioligand binding assays are a cornerstone in studying drug-receptor interactions. oncodesign-services.com These assays utilize a radiolabeled ligand that binds to a specific receptor, allowing for the precise measurement of this interaction. oncodesign-services.com The process typically involves incubating tissue homogenates or cultured cells expressing the target receptor with a radioligand. nih.gov The amount of bound radioactivity is then quantified to determine key parameters. nih.gov

There are several types of radioligand binding assays:

Saturation assays: These experiments involve incubating samples with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which indicates the radioligand's affinity for the receptor. nih.govperceptive.com

Competition assays: These are used to determine the affinity of an unlabeled compound, such as carpipramine, for a receptor. nih.govperceptive.com In these assays, a fixed concentration of a radioligand is used, and it competes for binding with various concentrations of the unlabeled drug. nih.gov The data from these experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the competing drug for the receptor. perceptive.com

Kinetic assays: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand to and from the receptor, which can also be used to derive the dissociation constant (Kd). nih.govperceptive.com

Quantitative autoradiography is a powerful technique that complements binding assays by providing a detailed anatomical map of receptor distribution within tissue sections. nih.gov This method allows researchers to visualize and quantify the density of receptors in specific brain regions, offering a deeper understanding of where a drug like carpipramine might exert its effects. nih.gov

| Parameter | Description | Assay Type |

|---|---|---|

| Bmax (Maximum binding capacity) | Represents the total number of receptors in a given tissue sample. | Saturation Assay |

| Kd (Equilibrium dissociation constant) | Indicates the affinity of a radioligand for its receptor. A lower Kd value signifies higher affinity. | Saturation Assay, Kinetic Assay |

| Ki (Inhibition constant) | Represents the affinity of a competing, unlabeled drug for the receptor. | Competition Assay |

| IC50 (Half-maximal inhibitory concentration) | The concentration of a competing drug that displaces 50% of the specifically bound radioligand. | Competition Assay |

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter and Metabolite Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used in carpipramine research to separate, identify, and quantify neurotransmitters and their metabolites in various biological samples. springernature.comnih.gov This method is crucial for understanding how carpipramine modulates neurochemical pathways in the brain. springernature.comnih.gov

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent material packed into a column) and a mobile phase (a liquid solvent). oup.com In reversed-phase HPLC (RP-HPLC), a common mode used in neurotransmitter analysis, the stationary phase is nonpolar, while the mobile phase is polar. oup.com This setup allows for the effective separation of a wide range of compounds, including biogenic amines. nih.gov

In the context of carpipramine research, HPLC is often coupled with electrochemical detection (ECD) or mass spectrometry (MS) to achieve high sensitivity and selectivity for analyzing neurotransmitters like dopamine (B1211576), serotonin (B10506), and their metabolites in brain tissue samples and microdialysates. mdpi.com HPLC-ECD is particularly well-suited for detecting electroactive compounds, which includes many key neurotransmitters. mdpi.com

The application of HPLC in carpipramine studies allows researchers to:

Measure baseline levels of neurotransmitters in specific brain regions. frontiersin.org

Assess the impact of carpipramine administration on neurotransmitter turnover. nih.gov

Analyze the concentrations of carpipramine and its metabolites in biological fluids. researchgate.net

| Application | Technique | Key Findings |

|---|---|---|

| Neurotransmitter Analysis | RP-HPLC with Electrochemical Detection | Quantification of dopamine, serotonin, and their metabolites in brain microdialysates. |

| Metabolite Analysis | RP-HPLC with UV or Mass Spectrometric Detection | Identification and quantification of carpipramine metabolites in plasma and urine. researchgate.netnih.gov |

| Purity Assessment | RP-HPLC with UV Detection | Determination of the purity of carpipramine dihydrochloride (B599025) raw material. lgcstandards.com |

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical tool in drug metabolism studies, including those for carpipramine. It allows for the sensitive and specific identification and quantification of metabolites in complex biological matrices. technologynetworks.com When coupled with liquid chromatography (LC-MS), it becomes a high-throughput technique for analyzing drug metabolic pathways. technologynetworks.com

The process of metabolite identification using LC-MS involves several steps. lcms.cz First, the biological sample (e.g., plasma, urine) is processed and injected into the LC system for separation of the parent drug and its metabolites. waters.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured. ijpras.com

Tandem mass spectrometry (MS/MS) is often employed for structural elucidation. ijpras.com In this technique, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented, and the resulting product ions are analyzed. ijpras.com The fragmentation pattern provides valuable information about the metabolite's structure. diva-portal.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

Key applications of MS in carpipramine research include:

Metabolite Profiling: Identifying the full spectrum of metabolites formed from carpipramine in vivo and in vitro. diva-portal.orgmdpi.com

Structural Elucidation: Determining the chemical structures of the identified metabolites. ijpras.com

Quantitative Analysis: Measuring the concentrations of carpipramine and its metabolites in biological samples to understand its pharmacokinetic profile. technologynetworks.compsu.edu This is often achieved using techniques like multiple reaction monitoring (MRM) for high sensitivity and selectivity. ijpras.com

| Technique | Principle | Application in Carpipramine Research |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography before mass analysis. technologynetworks.com | General screening and quantification of carpipramine and its metabolites. technologynetworks.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation. ijpras.com | Identification of metabolite structures by analyzing fragmentation patterns. diva-portal.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements. ijpras.com | Determination of the elemental composition of unknown metabolites. ijpras.com |

| Multiple Reaction Monitoring (MRM) | A highly selective and sensitive quantification method performed on a triple quadrupole mass spectrometer. ijpras.com | Precise quantification of low-level metabolites in complex matrices. ijpras.com |

Microdialysis Techniques for In Vivo Neurochemical Monitoring

In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely moving animals. frontiersin.org This methodology is crucial for understanding the dynamic effects of drugs like carpipramine on brain neurochemistry. frontiersin.org

The principle of microdialysis is based on the passive diffusion of substances across a semipermeable membrane. frontiersin.org A small microdialysis probe is surgically implanted into a target brain region. mdpi.com The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed, typically by HPLC. frontiersin.orgmdpi.com

Microdialysis studies have been instrumental in elucidating the effects of antipsychotic drugs on dopamine and serotonin systems. nih.gov For example, studies have shown that atypical antipsychotics can increase the extracellular concentration of dopamine in the prefrontal cortex, an effect not typically seen with conventional antipsychotics. nih.gov

In the context of carpipramine research, microdialysis can be used to:

Measure the basal extracellular levels of neurotransmitters such as dopamine and serotonin in brain regions implicated in psychosis. frontiersin.org

Investigate the acute and chronic effects of carpramine administration on the release and metabolism of these neurotransmitters. nih.gov

Correlate neurochemical changes with behavioral outcomes in animal models. frontiersin.org

| Application | Measurement | Significance in Carpipramine Research |

|---|---|---|

| Neurotransmitter Release | Extracellular levels of dopamine, serotonin, norepinephrine (B1679862). frontiersin.org | Understanding the direct impact of carpipramine on monoaminergic systems. |

| Metabolite Levels | Extracellular concentrations of DOPAC, HVA, 5-HIAA. mdpi.com | Assessing the effect of carpipramine on neurotransmitter turnover. |

| Amino Acid Neurotransmitters | Extracellular levels of glutamate (B1630785) and GABA. nih.gov | Investigating the broader neurochemical effects of carpipramine. |

Behavioral Apparatus and Paradigms for Preclinical Efficacy Assessment

Preclinical behavioral paradigms are essential for evaluating the potential therapeutic efficacy of compounds like carpipramine in animal models. daburresearch.in These tests are designed to assess behaviors in rodents that are considered analogous to the symptoms of psychiatric disorders in humans. nih.gov

A variety of behavioral apparatus and paradigms are used to model different aspects of psychosis, anxiety, and cognitive deficits. psychogenics.com The choice of model depends on the specific therapeutic target of the drug being investigated. nih.gov

Commonly used behavioral paradigms in antipsychotic drug research include:

Locomotor Activity: Increased locomotor activity in rodents can be induced by psychostimulants like amphetamine and is considered a model for the positive symptoms of schizophrenia. nih.gov The ability of a drug to reduce this hyperactivity is predictive of antipsychotic efficacy. nih.gov

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug. nih.gov It involves pairing a specific environment with drug administration and then measuring the animal's preference for that environment in a drug-free state. nih.gov

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus to inhibit the startle response to a strong stimulus.

Cognitive Tasks: Various mazes (e.g., Morris water maze, Y-maze) and operant conditioning tasks are used to evaluate the effects of drugs on learning, memory, and executive function, which are often impaired in schizophrenia.

The results from these preclinical behavioral studies provide crucial information about the potential therapeutic profile of carpipramine and help guide its further development. daburresearch.in

| Behavioral Paradigm | Assesses | Relevance to Schizophrenia |

|---|---|---|

| Locomotor Activity | Hyperactivity, psychostimulant-induced effects. nih.gov | Positive symptoms. nih.gov |

| Conditioned Place Preference | Rewarding or aversive properties of a drug. nih.gov | Abuse potential, affective symptoms. nih.gov |

| Prepulse Inhibition (PPI) | Sensorimotor gating. | Information processing deficits. |

| Novel Object Recognition | Learning and memory. | Cognitive deficits. |

Electrophysiological Recording Techniques (e.g., Single-Unit, LFP, EEG)

Electrophysiological recording techniques are used to measure the electrical activity of neurons and neuronal populations in the brain. These methods provide high temporal resolution and are invaluable for understanding how drugs like carpipramine modulate neuronal firing and brain network activity.

Different electrophysiological techniques provide information at different spatial scales:

Single-Unit Recording: This technique involves placing a microelectrode close to a single neuron to record its action potentials (spikes). It allows for the detailed analysis of how a drug affects the firing rate and pattern of individual neurons.

Local Field Potential (LFP) Recording: LFPs represent the summed electrical currents flowing from multiple cells in a small volume of tissue. They reflect the synchronized activity of local neuronal populations and are thought to be important for information processing.

In the context of antipsychotic research, electrophysiological studies have been crucial for characterizing the effects of drugs on dopaminergic neuron activity in the midbrain. For instance, it has been shown that both typical and atypical antipsychotics can suppress the firing of these neurons. nih.gov

The application of these techniques in carpipramine research can help to:

Determine the effects of carpipramine on the firing of dopamine neurons in the ventral tegmental area and substantia nigra.

Investigate how carpipramine modulates oscillatory activity in brain regions like the prefrontal cortex and hippocampus.

Correlate changes in neuronal activity with behavioral outcomes.

In Vitro Cell Culture Models for Transport and Metabolism Studies

Intestinal Epithelial Cell Models for Absorption Studies

To investigate the oral absorption characteristics of carpipramine, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most widely used in vitro model. gardp.orgnih.gov These cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine, complete with tight junctions and microvilli. nih.govnih.gov

A typical experiment would involve seeding Caco-2 cells on Transwell™ inserts. evotec.com After a culture period of 18-22 days to allow for differentiation and monolayer formation, the integrity of the cell layer is verified. evotec.com The permeability of carpipramine would then be assessed by adding the compound to either the apical (luminal) or basolateral (blood) side of the monolayer. nih.gov Samples are taken from the opposite compartment at various time points and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to determine the rate of transport. nih.gov

This bidirectional assay allows for the calculation of the apparent permeability coefficient (Papp) in both directions: apical-to-basolateral (A-B), representing absorption, and basolateral-to-apical (B-A), representing efflux. evotec.com An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests the involvement of active efflux transporters. evotec.com To identify specific transporters, such as P-glycoprotein (P-gp), the experiment can be repeated in the presence of known inhibitors like verapamil. evotec.com

Table 1: Illustrative Permeability Data for a Tricyclic Compound in Caco-2 Cells This table is based on typical findings for tricyclic antidepressants and serves as an example of data that would be generated for carpipramine.

| Parameter | Value | Interpretation |

| Papp (A-B) | High | Suggests good passive absorption across the intestinal epithelium. |

| Papp (B-A) | Moderate | Indicates some degree of efflux back into the intestinal lumen. |

| Efflux Ratio | > 2.0 | Suggests that the compound is a substrate for efflux transporters. |

| Papp (A-B) with Verapamil | Increased | Confirms involvement of P-glycoprotein in the efflux of the compound. |

Blood-Brain Barrier Models for CNS Penetration

The ability of carpipramine to exert its antipsychotic effects depends on its capacity to cross the blood-brain barrier (BBB). In vitro models of the BBB are crucial for predicting the central nervous system (CNS) penetration of drugs. mdpi.commdpi.comnih.gov These models typically involve co-culturing brain capillary endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, to create a more physiologically relevant barrier. nih.govdovepress.com

A common approach is to use a Transwell system where brain endothelial cells are grown on the filter, and astrocytes are cultured on the underside of the filter or in the bottom of the well. nih.govdovepress.com This co-culture setup enhances the formation of tight junctions and the expression of transporters characteristic of the in vivo BBB. dovepress.com Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCKII-MDR1), which encodes for P-glycoprotein, are also a valuable tool for specifically studying the role of this key efflux transporter at the BBB. researchgate.netoup.compharmgkb.org

Similar to the Caco-2 assay, a bidirectional transport study would be performed. The transport ratio in this model provides a direct measure of P-glycoprotein-mediated efflux. For example, studies with the structurally related tricyclic antidepressant imipramine (B1671792) in MDCKII-MDR1 cells have shown it to be a substrate of human P-glycoprotein, which could limit its brain penetration. researchgate.netoup.compharmgkb.orgnih.gov

Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

The liver is the primary site of metabolism for most drugs, and in vitro models are used to identify the enzymes responsible and the resulting metabolites. The majority of tricyclic antidepressants undergo extensive hepatic metabolism by cytochrome P450 (CYP) enzymes. nih.gov

The initial step in characterizing the metabolism of carpipramine would involve incubating the compound with human liver microsomes. nih.gov These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By analyzing the reaction mixture over time, the rate of carpipramine depletion and the formation of various metabolites can be quantified.

To identify the specific CYP isoforms involved, a combination of approaches is used. nih.gov One method is to use selective chemical inhibitors for different CYP enzymes in the microsomal incubation. A significant reduction in the metabolism of carpipramine in the presence of a specific inhibitor points to the involvement of that enzyme. Another approach is to use a panel of cDNA-expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to screen for their ability to metabolize carpipramine individually. nih.govscite.ai Given that the metabolism of other tricyclic antidepressants like amitriptyline (B1667244) and imipramine is primarily mediated by CYP2C19 and CYP2D6, with contributions from CYP1A2 and CYP3A4, it is highly probable that these enzymes would also be involved in the metabolism of carpipramine. scite.airesearchgate.netdrugbank.comheraldopenaccess.us